molecular formula C16H10N2Na4O16S4 B13794683 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt CAS No. 6370-93-0

2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt

Cat. No.: B13794683
CAS No.: 6370-93-0
M. Wt: 706.5 g/mol
InChI Key: JSDXKZGBEIYAFT-UHFFFAOYSA-J
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Description

2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple sulfonic acid groups and hydroxyl groups, making it highly soluble in water and reactive under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt typically involves multiple steps. The starting material is often anthracene, which undergoes sulfonation to introduce sulfonic acid groups at the 2 and 6 positions. This is followed by oxidation to form the quinone structure at the 9 and 10 positions. The introduction of hydroxyl groups at the 1 and 5 positions and the sulfomethylamino groups at the 4 and 8 positions are achieved through further functionalization reactions. The final step involves neutralization with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The sulfonation and oxidation steps are carefully monitored, and the final product is purified using crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxy compound.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional quinone structures, while reduction can yield dihydroxy derivatives.

Scientific Research Applications

2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a fluorescent probe due to its unique optical properties.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical and chemical processes. The quinone structure plays a crucial role in redox reactions, making it a valuable tool in oxidative and reductive processes.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar structure but lacks the hydroxyl and sulfomethylamino groups.

    Anthraquinone-2,6-disulfonic acid disodium salt: Another related compound with similar sulfonic acid groups but different functionalization.

Uniqueness

The uniqueness of 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt lies in its combination of sulfonic acid, hydroxyl, and sulfomethylamino groups, which confer distinct chemical and physical properties. This makes it highly versatile and useful in various scientific and industrial applications.

Properties

CAS No.

6370-93-0

Molecular Formula

C16H10N2Na4O16S4

Molecular Weight

706.5 g/mol

IUPAC Name

tetrasodium;1,5-dihydroxy-9,10-dioxo-4,8-bis(sulfonatomethylamino)anthracene-2,6-disulfonate

InChI

InChI=1S/C16H14N2O16S4.4Na/c19-13-7(37(29,30)31)1-5(17-3-35(23,24)25)9-11(13)16(22)10-6(18-4-36(26,27)28)2-8(38(32,33)34)14(20)12(10)15(9)21;;;;/h1-2,17-20H,3-4H2,(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;;/q;4*+1/p-4

InChI Key

JSDXKZGBEIYAFT-UHFFFAOYSA-J

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3NCS(=O)(=O)[O-])S(=O)(=O)[O-])O)NCS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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